Nutlin-C1-amido-PEG4-C2-N3 is a specialized compound designed as an E3 ligase ligand-linker conjugate, primarily derived from the Nutlin 3 scaffold, which targets the MDM2 (Mouse Double Minute 2) protein. This compound is characterized by its unique structure that includes an amido group, a polyethylene glycol (PEG) linker of four units, and an N3 functional group. The design aims to enhance the bioavailability and efficacy of MDM2 inhibitors in therapeutic applications, particularly in oncology.
This compound falls under the category of small molecule inhibitors, specifically targeting protein-protein interactions involved in cancer cell proliferation. It is classified as a ligand-linker conjugate due to its structural components that facilitate binding to E3 ligases, enhancing the degradation of target proteins.
The synthesis of Nutlin-C1-amido-PEG4-C2-N3 involves several key steps:
The synthesis typically employs standard organic chemistry techniques such as:
Nutlin-C1-amido-PEG4-C2-N3 features a complex molecular architecture:
The molecular formula can be expressed as C₁₄H₁₈N₄O₄, with a molecular weight of approximately 318.32 g/mol. Detailed structural data can be obtained through spectroscopic methods mentioned earlier.
Nutlin-C1-amido-PEG4-C2-N3 can participate in various chemical reactions:
The reactivity of the azide group makes it particularly useful in biological applications where selective labeling or conjugation to other entities is required. Reaction conditions typically include mild temperatures and aqueous environments to preserve biological activity.
Nutlin-C1-amido-PEG4-C2-N3 acts by inhibiting the interaction between MDM2 and p53, a crucial tumor suppressor protein. By blocking this interaction:
Studies have shown that compounds like Nutlin-C1-amido-PEG4-C2-N3 can significantly enhance p53 activity in various cancer models, demonstrating potential therapeutic effects against tumors that express high levels of MDM2.
Nutlin-C1-amido-PEG4-C2-N3 is typically characterized by:
The compound exhibits stability under physiological conditions but may be sensitive to extreme pH levels or high temperatures. Its reactivity profile allows for further modifications necessary for targeted drug delivery systems.
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can provide insights into thermal stability, while solubility tests help determine optimal conditions for biological assays.
Nutlin-C1-amido-PEG4-C2-N3 has several applications in scientific research:
Targeted protein degradation (TPD) represents a transformative shift from conventional occupancy-based pharmacology to event-driven therapeutic strategies. Unlike small-molecule inhibitors that temporarily block protein function, TPD leverages cellular proteolytic machinery—primarily the ubiquitin-proteasome system (UPS)—to achieve irreversible degradation of disease-causing proteins. This approach addresses key limitations of traditional therapeutics, including drug resistance, off-target effects, and the "undruggability" of proteins lacking enzymatic pockets (e.g., transcription factors or scaffolding proteins) [5] [7]. Proteolysis-Targeting Chimeras (PROTACs), a leading TPD modality, are heterobifunctional molecules designed to bridge a target protein and an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent proteasomal degradation of the target, enabling catalytic, sub-stoichiometric activity with potential for sustained effects [2] [9].
The conceptual foundation of PROTACs was established in 2001 by Crews and Deshaies, who developed a peptide-based chimera targeting methionine aminopeptidase-2 (MetAP-2). This early "PROTAC-1" suffered from poor cell permeability due to its peptidic nature and required microinjection for cellular delivery [2] [3]. A critical advancement emerged in 2008 with the first all-small-molecule PROTAC, which utilized Nutlin-3—an inhibitor of the MDM2-p53 interaction—as the E3 ligase ligand to degrade the androgen receptor (AR). This innovation demonstrated that non-peptidic PROTACs could achieve cellular uptake and target engagement, albeit with micromolar efficiency [3] [4]. Subsequent generations focused on optimizing warheads, linkers, and E3 ligands to enhance potency and selectivity:
Table 1: Evolution of Key PROTAC Generations
| Generation | Timeframe | E3 Ligand Type | Key Limitations | Notable Example |
|---|---|---|---|---|
| First | 2001–2008 | Peptide-based (e.g., HIF-1α fragment) | Poor cell permeability; required microinjection | MetAP-2-targeting PROTAC |
| Second | 2008–2015 | Small-molecule (e.g., Nutlin-3) | Micromolar degradation efficiency | AR-targeting PROTAC with MDM2 ligand |
| Current | 2015–present | Optimized small molecules | Hook effect; linker-dependent efficacy | BET degraders (e.g., ARV-771) |
Nutlin-3’s integration into PROTAC design marked a pivotal turn, proving that high-affinity, drug-like molecules could effectively recruit E3 ligases without peptide sequences [3] [8].
E3 ubiquitin ligases are the substrate-recognition components of the UPS, conferring specificity to protein ubiquitination. Over 600 E3 ligases exist in humans, yet PROTAC development has predominantly utilized four: CRBN, VHL, cIAP1, and MDM2 [4] [5]. MDM2 (murine double minute 2) is a clinically significant E3 ligase due to its dual role in oncology:
Mechanistic Advantages of MDM2-Based PROTACs:
Table 2: Key E3 Ligases in PROTAC Design
| E3 Ligase | Natural Substrate | Small-Molecule Ligand | Clinical Stage PROTAC Examples |
|---|---|---|---|
| MDM2 | p53 | Nutlin-3, RG7388 | KT-253 (Phase I for AML) |
| CRBN | N/A | Thalidomide, Lenalidomide | ARV-110 (Phase II for prostate cancer) |
| VHL | HIF-1α | VH032 derivatives | DT2216 (Phase I for solid tumors) |
| cIAP1 | N/A | Bestatin, LCL-161 | SNIPERs (Preclinical) |
Nutlin-C1-amido-PEG4-C2-N3 exemplifies this strategy, incorporating a Nutlin-derived MDM2 ligand to enable tumor-selective degradation [1] [4].
MDM2 ligands are classified by their chemical scaffold and binding mode to the MDM2-p53 interaction interface. Nutlin-3, discovered in 2004, is the benchmark cis-imidazoline inhibitor that mimics p53’s critical tripeptide motif (Phe19, Trp23, Leu26) [4] [8].
Structural Classes of MDM2 Ligands:1. Cis-Imidazolines (e.g., Nutlin-3, RG7112):- Feature a central imidazoline core with para-halogenated phenyl rings.- Bind MDM2’s hydrophobic cleft with Kd values of 50–300 nM.- Used in Nutlin-C1-amido-PEG4-C2-N3 as the E3-recruiting warhead [1] [6].
Linker Design in MDM2-Based PROTACs:The linker in PROTACs critically influences ternary complex formation, degradation efficiency, and physicochemical properties. Nutlin-C1-amido-PEG4-C2-N3 employs a PEG4 linker (15-atom, ethylene glycol-based chain) with distinct advantages:
Table 3: MDM2 Ligands in PROTAC Development
| Ligand Class | Representative Compound | MDM2 Kd (nM) | PROTAC Application Example |
|---|---|---|---|
| Cis-Imidazoline | Nutlin-3 | ~90 | Nutlin-C1-amido-PEG4-C2-N3 (MDM2 recruitment) |
| Spiro-Oxindole | RG7388 (Idasanutlin) | ~6 | A1874 (BRD4 degrader) |
| Benzodiazepinedione | TDP665759 | ~100 | Preclinical PARP1 degraders |
| Pyrrolidine | AMG-232 | ~0.6 | PROTACs for EGFR degradation |
Nutlin-C1-amido-PEG4-C2-N3’s structure comprises:
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